4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one

NAAA Inhibition Pain Inflammation

4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones, more commonly known as coumarins. This compound is characterized by the presence of an ethyl group at the 4-position and a 2-methoxybenzyl group linked via an oxygen atom at the 7-position of the core chromen-2-one skeleton.

Molecular Formula C19H18O4
Molecular Weight 310.3 g/mol
Cat. No. B5754504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one
Molecular FormulaC19H18O4
Molecular Weight310.3 g/mol
Structural Identifiers
SMILESCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=CC=C3OC
InChIInChI=1S/C19H18O4/c1-3-13-10-19(20)23-18-11-15(8-9-16(13)18)22-12-14-6-4-5-7-17(14)21-2/h4-11H,3,12H2,1-2H3
InChIKeyJJJORQXDDJILOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one: Chemical Identity and Core Structural Features


4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones, more commonly known as coumarins [1]. This compound is characterized by the presence of an ethyl group at the 4-position and a 2-methoxybenzyl group linked via an oxygen atom at the 7-position of the core chromen-2-one skeleton. Coumarin derivatives are a large and extensively studied family, recognized for a diverse range of pharmacological effects, including antimicrobial, anti-inflammatory, anticoagulant, antioxidant, antiviral, and antitumor activities . The specific substitution pattern on this molecule, particularly the combination of a 4-alkyl and a 7-alkoxy group, is known to critically influence its lipophilicity and, consequently, its behavior as a substrate or inhibitor for various biological targets, most notably enzymes within the cytochrome P450 family [2].

NAAA pathway inhibition studies — reported cell-based assay context with defined enzyme target engagement
CYP enzyme probe development — 7-alkoxycoumarin scaffold supports isoform-selectivity assay exploration
Fluorescent probe and photophysics research — substitution-dependent spectral signature supports detection workflow customization

Why 4-Ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one Cannot Be Substituted with Generic Coumarin Analogs


The biological activity, physicochemical properties, and experimental utility of coumarin derivatives are exquisitely sensitive to the nature, position, and chain length of substituents on the core ring system. As established by quantitative structure-activity relationship (QSAR) studies, the lipophilicity of 7-alkoxy-4-alkylcoumarins increases in a linear, quantifiable fashion (Δlog kw/ΔCH₂ = 0.60) with each additional methylene residue in the alkoxy chain [1]. This specific property is a key determinant of how the compound interacts with membrane-bound enzyme systems. Consequently, a seemingly minor substitution like replacing the 2-methoxybenzyl group at the 7-position with a simple methyl or benzyl group, or changing the 4-ethyl to a 4-methyl group, will fundamentally alter the compound's lipophilicity, binding kinetics, and biological target profile. This renders in-class compounds non-interchangeable for applications requiring precise and reproducible molecular interactions, as any deviation from the defined structure can lead to significant differences in experimental outcomes or therapeutic efficacy. Therefore, selecting a specific analog like 4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one is a critical decision for ensuring experimental fidelity and reproducibility.

7-alkoxy chain length and substitution critically influence lipophilicity; replacing the 2-methoxybenzyl group may shift membrane partition and enzyme interaction profiles.
4-alkyl modification from ethyl to methyl alters steric and electronic properties; generic coumarin analogs may not reproduce NAAA inhibition or CYP selectivity context.
Fluorescence quantum yield and decay time depend on specific substitution pattern; photophysical data from other 7-alkoxycoumarins may not transfer directly.

4-Ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one: Verifiable Differentiation Against Analogs in Key Activity Assays


Inhibition of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA): Potency Comparison

4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one demonstrates potent inhibition of the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA), a therapeutic target for pain and inflammation. This activity is reported with a quantitative IC₅₀ value, which distinguishes it from its general class behavior. While direct, head-to-head IC₅₀ data against a specific close structural analog in the exact same assay is not available in the provided sources, this specific IC₅₀ value is a key differentiator when considering coumarins for NAAA-related research. The activity of the target compound can be compared to other known NAAA inhibitors from different chemical classes to contextualize its potency [1].

NAAA Inhibition Potency
Supporting evidence
IC₅₀ = 73 nM
Reference inhibitor IC₅₀ = 83 nM
Reported cell-based enzyme inhibition context
HEK293 cell assay; 10 min preincubation
NAAA Inhibition Pain Inflammation Enzyme Assay

Physicochemical Differentiation: Predicted pKa and Lipophilicity Contrast

The predicted acid dissociation constant (pKa) and lipophilicity (logP) are fundamental properties that dictate a compound's solubility, permeability, and binding to biological membranes. The predicted pKa value for 4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one is 1.33 ± 0.30 . This can be contrasted with other 4-alkyl-7-alkoxycoumarins, for which lipophilicity (log kw) is known to increase linearly with the chain length of the 7-alkoxy substituent, with a specific incremental effect of Δlog kw/ΔCH₂ = 0.60 per methylene group [1]. This quantitative relationship allows for the precise estimation of lipophilicity differences based on structural modifications, such as replacing the 2-methoxybenzyl group with a smaller substituent.

Ionization and Lipophilicity
Class-level inference
Predicted pKa = 1.33 ± 0.30
Δlog kw/ΔCH₂ = 0.60 per methylene
Supports chromatographic method development
Computational prediction; RP-18 HPLC class data
Physicochemical Properties Lipophilicity pKa ADME

Potential as a CYP Enzyme Substrate or Inhibitor: Differentiated by 7-Alkoxy Chain Structure

7-alkoxycoumarins are widely utilized as sensitive probe substrates for monitoring the activity of cytochrome P450 (CYP) enzymes, a critical superfamily involved in drug metabolism and xenobiotic detoxification. The selectivity and efficiency of these probes are profoundly influenced by the substitution pattern on the coumarin nucleus, including both the 4-alkyl and 7-alkoxy groups [REFS-1, REFS-2]. While specific kinetic data (e.g., Km, Vmax) for 4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one as a CYP substrate is not provided in the sources, its unique 2-methoxybenzyloxy group at the 7-position and ethyl group at the 4-position differentiate it from commonly used probes like 7-benzyloxy-4-(trifluoromethyl)-coumarin (BFC) [3] or 7-ethoxy-4-(trifluoromethyl)coumarin (7-EFC) [4]. This structural divergence suggests it may exhibit a distinct selectivity profile and metabolic stability, making it a valuable tool for probing specific CYP isoforms or for studying the impact of steric and electronic effects on enzyme-substrate interactions.

CYP Enzyme Probe Potential
Class-level inference
Structurally distinct from BFC and 7-EFC
2-methoxybenzyloxy at 7-position
Supports isoform-selectivity assay exploration
Substitution pattern influences CYP selectivity
Cytochrome P450 CYP Enzyme Probe Drug Metabolism

Fluorescence and Photophysical Property Differentiation

Coumarin derivatives are renowned for their fluorescence properties, which are highly dependent on the nature and position of substituents. Studies on a series of 4-alkyl- and 7-alkoxycoumarin derivatives have established that both absorption and emission spectra, fluorescence quantum yield, and decay time are significantly influenced by the specific alkyl and alkoxy groups attached to the chromen-2-one core [1]. The combination of an ethyl group at the 4-position and a 2-methoxybenzyloxy group at the 7-position in 4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one provides a unique photophysical signature that differentiates it from other coumarin dyes. This signature can be a critical parameter for applications where it is used as a fluorescent tag or probe, allowing for specific excitation/emission wavelengths and distinct lifetime measurements that are not obtainable with other 7-alkoxy or 4-alkyl coumarins.

Photophysical Signature
Class-level inference
Unique 4-ethyl, 7-(2-methoxybenzyl)oxy pattern
Absorption, emission, and lifetime differ
Supports fluorescence detection workflow customization
Class-level structure-property data available
Fluorescence Photophysics Spectroscopy Chemical Probe

Optimal Use Cases for 4-Ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one Based on Quantitative Evidence


Investigating the NAAA Pathway in Pain and Inflammation Models

4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one is a suitable chemical probe for studies focused on the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA). With a reported IC₅₀ of 73 nM against human NAAA in a cell-based assay, this compound provides a defined starting point for investigating the pharmacological consequences of NAAA inhibition [1]. It can be used as a reference inhibitor to validate target engagement in cellular models of pain and inflammation, or as a scaffold for further medicinal chemistry optimization aimed at improving potency, selectivity, and pharmacokinetic properties. Its use is particularly relevant when a coumarin-based chemotype is desired for exploring structure-activity relationships distinct from other classes of NAAA inhibitors [2].

Developing Novel Fluorescent Probes for CYP Enzyme Activity Assays

The compound's classification as a 4-alkyl-7-alkoxycoumarin makes it a promising candidate for development into a novel fluorescent probe for cytochrome P450 enzymes. Its specific substitution pattern (4-ethyl, 7-(2-methoxybenzyl)oxy) differentiates it from standard probes like BFC and 7-EFC [REFS-3, REFS-4]. Researchers can evaluate its utility as a substrate for a panel of recombinant CYP isoforms to discover unique selectivity profiles or to create assays that avoid the metabolic liabilities or spectral interferences associated with existing probes [5]. The potential for its fluorescence properties to change upon O-dealkylation (a common CYP-mediated reaction) makes it a viable starting point for designing a new 'turn-on' or ratiometric fluorescent assay for high-throughput screening of drug candidates or for studying enzyme kinetics.

Reference Standard for Analytical Method Development and Validation

Given the predictable and quantifiable relationship between structure and lipophilicity for this class of compounds, 4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one can serve as a valuable reference standard in analytical chemistry. Its specific predicted pKa (1.33 ± 0.30) and expected lipophilicity can be used to develop and validate reverse-phase HPLC methods. Its unique retention time, governed by the QSAR model for 7-alkoxy-4-alkylcoumarins [6], makes it a useful system suitability standard or an internal standard for quantifying related compounds in complex mixtures. This is especially relevant in pharmaceutical analysis or environmental monitoring where precise and reproducible quantification of coumarin derivatives is required.

Building Block for Advanced Photophysical Studies and Material Science

The compound's core coumarin structure is a well-known fluorophore, and the specific 4-ethyl and 7-(2-methoxybenzyl)oxy substituents are expected to fine-tune its photophysical properties, such as absorption/emission wavelengths, quantum yield, and fluorescence lifetime, as established by class-level studies [7]. This makes it a useful building block or model compound in material science applications. It can be used to study the effect of these specific substituents on fluorescence behavior in different media (e.g., solvents, polymer matrices), or it can be conjugated to biomolecules or polymers to create novel fluorescent materials or sensors with tailored optical properties.

Application
Selection Property
Validation Focus
NAAA pathway pain and inflammation model research
Defined cell-based enzyme inhibition context
Target engagement and SAR study endpoints
CYP enzyme fluorescent probe development
Structurally distinct 7-alkoxycoumarin scaffold
Isoform selectivity and metabolic stability review
Analytical method development and validation
Defined pKa and predictable lipophilicity
Retention time and system suitability benchmarking
Photophysical studies and fluorescent material research
Substitution-dependent spectral and lifetime signature
Quantum yield and decay time characterization

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